[4-(Trifluoromethoxy)cyclohexyl]methanol
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Overview
Description
[4-(Trifluoromethoxy)cyclohexyl]methanol: is an organic compound with the molecular formula C8H13F3O2 and a molecular weight of 198.18 g/mol . It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is soluble in various organic solvents and is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethoxy)cyclohexyl]methanol typically involves complex organic reactions. Common synthetic methods include:
Fluoroalkylation Reactions: These reactions introduce the trifluoromethoxy group into the cyclohexyl ring.
Nucleophilic Substitution Reactions: These reactions replace a leaving group with the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The specific methods and conditions can vary, but they generally require careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Trifluoromethoxy)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, [4-(Trifluoromethoxy)cyclohexyl]methanol is used as an intermediate for the preparation of more complex molecules .
Biology and Medicine: The compound’s unique trifluoromethoxy group can enhance the biological activity of pharmaceuticals, making it valuable in drug development .
Industry: It is used in the production of agrochemicals and materials with specialized properties .
Mechanism of Action
The mechanism by which [4-(Trifluoromethoxy)cyclohexyl]methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a useful moiety in various chemical and biological processes .
Comparison with Similar Compounds
- [4-(Trifluoromethoxy)phenyl]methanol
- [4-(Trifluoromethoxy)benzyl]alcohol
- [4-(Trifluoromethoxy)cyclohexyl]amine
Uniqueness: Compared to similar compounds, [4-(Trifluoromethoxy)cyclohexyl]methanol offers unique properties due to its cyclohexyl ring structure combined with the trifluoromethoxy group. This combination can result in distinct reactivity and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
[4-(trifluoromethoxy)cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h6-7,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAAGYKFUZGSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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